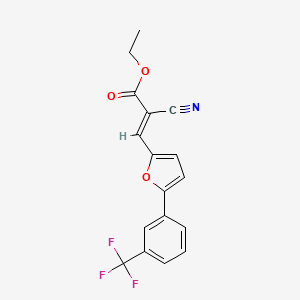

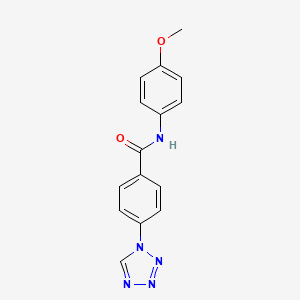

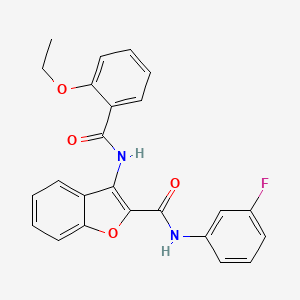

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves various chemical strategies. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for natural products with biological activities, was achieved through condensation reactions, optimizing conditions such as catalysts and reaction times for higher yields Lou Hong-xiang, 2012.

Molecular Structure Analysis

The molecular structure of related compounds exhibits interesting features. For instance, the crystal structure of a complex derivative showed two independent molecules in the asymmetric unit, with significant conjugations within the triazene moieties, indicating a detailed molecular arrangement S. Moser, V. Bertolasi, K. Vaughan, 2005.

Chemical Reactions and Properties

Methyl benzoate derivatives undergo various chemical reactions, including hydrogen abstraction and cycloaddition with olefins, leading to the formation of ketones and oxetans. These reactions typically occur via excited singlet states of the esters T. S. Cantrell, 1973.

Physical Properties Analysis

The mesomorphic behavior of certain derivatives, like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, demonstrates the influence of molecular structure on physical properties, such as phase behavior in liquid crystals M. Kuboshita, Y. Matsunaga, H. Matsuzaki, 1991.

Chemical Properties Analysis

The chemical properties of methyl 2-(3-(2-methoxybenzyl)ureido)benzoate derivatives can be influenced by substituents and structural modifications. For example, the introduction of methoxy and cyano groups affects the luminescence properties of synthesized benzoate derivatives, enhancing quantum yields in specific solvents Soyeon Kim et al., 2021.

Applications De Recherche Scientifique

Lipase-Catalyzed Transesterification

A study by Vosmann et al. (2008) describes the preparation of lipophilic alkyl benzoates through lipase-catalyzed transesterification, highlighting the enzyme's preference for methoxy-substituted methyl benzoates. This suggests potential pathways for synthesizing related compounds, like Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate, using environmentally friendly catalysts (Vosmann, Wiege, Weitkamp, & Weber, 2008).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives, similar in structural complexity to the compound , have been isolated from Piper aduncum leaves, displaying significant antimicrobial and molluscicidal activities (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993). This suggests potential bioactive applications for similarly structured compounds (Orjala et al., 1993).

Photochemical Reactions

Cantrell (1973) explored the photochemical reactions of methyl benzoate and its derivatives, indicating that such compounds can undergo processes like hydrogen abstraction and cycloaddition under specific conditions. This information could be useful in understanding the photochemical behavior of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate (Cantrell, 1973).

Reduction on Yttrium Oxide

The study by King and Strojny (1982) on the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst highlights the potential for catalytic reduction in the synthesis and modification of similar compounds, offering insights into synthetic pathways that could be applicable to Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate (King & Strojny, 1982).

Insecticidal Activity

Research on methyl benzoate analogs has revealed their insecticidal activity against various pests, suggesting that structural analogs, including potentially Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate, could serve as bioactive agents in pest management (Chen, Rashid, Feng, Feng, Zhang, & Grodowitz, 2018).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statements associated with it include H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330, which advise washing thoroughly after handling, not eating or drinking while using this product, and rinsing the mouth if swallowed .

Propriétés

IUPAC Name |

methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPXGJPKTFXGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

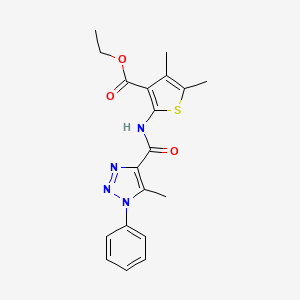

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

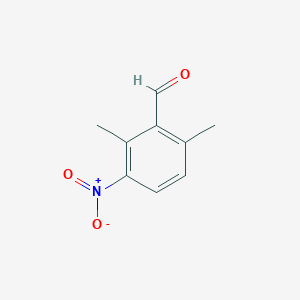

![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)